molecular formula C20H25ClN4O2 B2600730 2-(4-Chlorophenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 946230-89-3

2-(4-Chlorophenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No. B2600730
CAS RN: 946230-89-3
M. Wt: 388.9
InChI Key: YCQHHUASUQZPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H25ClN4O2 and its molecular weight is 388.9. The purity is usually 95%.
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Scientific Research Applications

Arylpiperazine Derivatives: Metabolism and Clinical Applications

Arylpiperazine derivatives, which include compounds structurally related to the specified chemical, have been explored for their clinical applications, mainly in treating depression, psychosis, or anxiety. These compounds undergo extensive pre-systemic and systemic metabolism, involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites exhibit various serotonin receptor-related effects and have affinities for other neurotransmitter receptors. The review by Caccia (2007) discusses the disposition, metabolism, and pharmacological actions of these derivatives, highlighting their significant role in modern therapeutics (Caccia, 2007).

Chlorinated Compounds: Environmental Impact and Toxicology

The environmental and toxicological impacts of chlorinated compounds, such as DDT and its metabolites (DDT, DDE), have been extensively reviewed. These compounds act as endocrine disruptors in humans and wildlife, with implications for reproductive and immune systems. The persistence and bioaccumulation of chlorinated compounds through the food chain raise concerns about their long-term environmental and health effects. The review by Burgos-Aceves et al. (2021) provides insights into the estrogen-disrupting actions of DDT and DDE, suggesting a hypothesis for their direct action on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).

Piperazine Derivatives: Therapeutic Potential

Piperazine derivatives are recognized for their broad therapeutic potential, encompassing activities such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties. The slight modification of the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. The patent review by Rathi et al. (2016) discusses the diversity of molecular designs bearing the piperazine entity and their implications for drug discovery (Rathi et al., 2016).

properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2/c1-3-12-27-19-14-18(22-15(2)23-19)24-8-10-25(11-9-24)20(26)13-16-4-6-17(21)7-5-16/h4-7,14H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQHHUASUQZPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone

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